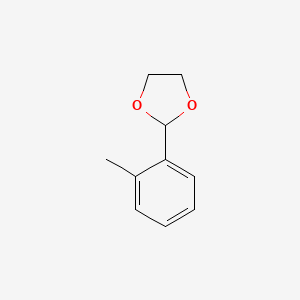

2-(2-Methylphenyl)-1,3-dioxolane

Description

Contextualization within the Field of 1,3-Dioxolane (B20135) Chemistry

The compound 2-(2-Methylphenyl)-1,3-dioxolane belongs to the class of heterocyclic acetals known as 1,3-dioxolanes. nih.govwikipedia.org These are five-membered rings containing two oxygen atoms at the 1 and 3 positions. chemicalbook.com In a general sense, 1,3-dioxolanes are synthesized through the acid-catalyzed reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. wikipedia.orgchemicalbook.com This reaction is reversible, and the stability of the dioxolane ring under neutral or basic conditions makes it an excellent protecting group for carbonyl functionalities in multi-step organic synthesis. wikipedia.orgorganic-chemistry.orguchicago.edu The parent compound, 1,3-dioxolane, is a colorless liquid used as a solvent and a comonomer in the production of polyacetals. wikipedia.org The substitution at the 2-position, in this case with a 2-methylphenyl (ortho-tolyl) group, defines the specific chemical personality of the molecule, influencing its synthesis, stability, and reactivity.

Historical Perspective on the Synthesis and Initial Investigations of Aromatic-Substituted Dioxolanes

The formation of acetals has been a fundamental transformation in organic chemistry for over a century. The standard method for synthesizing 1,3-dioxolanes involves the direct condensation of a carbonyl compound with ethylene glycol, typically in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org Historically, catalysts such as p-toluenesulfonic acid (p-TsOH) or mineral acids have been employed, often in a solvent like toluene (B28343) that allows for the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction equilibrium toward the product. organic-chemistry.org Initial research into aromatic-substituted dioxolanes, such as 2-phenyl-1,3-dioxolane (B1584986), focused on their utility as protecting groups for benzaldehyde (B42025) and its derivatives. wikipedia.orgwikipedia.org These studies established their general stability towards nucleophiles and bases, and their lability in acidic aqueous media, which allows for their removal (deprotection) when no longer needed. organic-chemistry.org

Significance of the 2-Methylphenyl Moiety in Dioxolane Structure-Reactivity Relationship Studies

The presence of a methyl group at the ortho position of the 2-phenyl substituent introduces distinct steric and electronic effects that are of significant interest in structure-reactivity studies. The ortho-methyl group creates steric hindrance around the acetal (B89532) carbon (the C2 position of the dioxolane ring). This steric bulk can influence both the kinetics of the dioxolane's formation and, more significantly, its cleavage. acs.orgquora.com The rate of acid-catalyzed hydrolysis, a critical parameter for a protecting group, is expected to be retarded compared to its unsubstituted (2-phenyl) or para-substituted (2-(4-methylphenyl)) counterparts due to the hindered approach of water to the protonated intermediate. acs.org

Electronically, the methyl group is weakly electron-donating via hyperconjugation and inductive effects, which can slightly stabilize the resonance-stabilized oxocarbenium ion intermediate formed during hydrolysis. learncbse.in However, the steric effect is generally more pronounced in ortho-substituted systems. acs.org Studying this compound allows researchers to deconvolve these competing electronic and steric influences on acetal stability and reactivity, providing valuable insights for the rational design of protecting groups with tailored acid lability for complex synthetic challenges.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSDDLCKLEMTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 2 Methylphenyl 1,3 Dioxolane

Direct Acetalization Routes from 2-Methylbenzaldehyde (B42018)

The most common and direct pathway to synthesize 2-(2-methylphenyl)-1,3-dioxolane is through the acetalization of 2-methylbenzaldehyde. This reaction involves the protection of the carbonyl group of the aldehyde by forming a five-membered dioxolane ring.

Condensation of 2-Methylbenzaldehyde with Ethylene (B1197577) Glycol

The foundational method for producing this compound is the condensation reaction between 2-methylbenzaldehyde and ethylene glycol. spegroup.ruprofistend.info This reaction forms a cyclic acetal (B89532), effectively protecting the aldehyde's carbonyl group. spegroup.ruprofistend.info The process is reversible and typically requires the removal of water to drive the equilibrium towards the product side. A common technique to achieve this is by using a Dean-Stark apparatus during the reaction. organic-chemistry.org

Catalytic Systems for Dioxolane Formation: Acid-Catalyzed Approaches

The formation of this compound is almost invariably catalyzed by acids. organic-chemistry.orgchemicalbook.com Both Brønsted and Lewis acids are effective in promoting this reaction. The proposed mechanism involves the protonation of the carbonyl oxygen of 2-methylbenzaldehyde by the acid catalyst. researchgate.netresearchgate.net This activation facilitates the nucleophilic attack of the hydroxyl groups of ethylene glycol, leading to the formation of a hemiacetal intermediate, which then cyclizes to form the stable 1,3-dioxolane (B20135) ring.

A variety of acid catalysts have been successfully employed for the synthesis of dioxolanes. These include:

Mineral Acids: Concentrated sulfuric acid and ortho-phosphoric acid are traditional and effective catalysts. profistend.infochemicalbook.com

Sulfonic Acids: p-Toluenesulfonic acid is a widely used catalyst, often in refluxing toluene (B28343) to facilitate water removal. organic-chemistry.orgchemicalbook.comgoogle.com

Lewis Acids: Zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Other Lewis acids like iron(III) chloride have also been utilized. chemicalbook.com

Heterogeneous Catalysts: Solid acid catalysts, such as sulfonic acid functionalized metal-organic frameworks (MOFs) like MIL-101(Cr)-SO3H and heteropolyacids immobilized on supports, offer advantages in terms of reusability and ease of separation. researchgate.netrsc.org For instance, H4[SiW12O40]/SiO2 has been used for the acetalization of aldehydes and ketones. rsc.org

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent and the reaction temperature.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and equilibrium position. Toluene is a common solvent, particularly when used with a Dean-Stark trap to azeotropically remove water. organic-chemistry.orgchemicalbook.com In some cases, the reaction can be carried out under solvent-free conditions, which offers environmental benefits. rsc.org The use of green solvents is also being explored, with 1,3-dioxolane derivatives themselves being investigated as potential biobased reaction media. rsc.org

Temperature Regimes: The reaction temperature influences the rate of reaction. For the acetalization of 2-methylbenzaldehyde, studies have shown that increasing the temperature can lead to higher yields, up to an optimal point. For example, one study on a similar system noted an increase in yield from 49% to 81% when the temperature was raised from 25°C to 60°C. rsc.org However, excessively high temperatures may not further improve the yield and could lead to side reactions. rsc.org

Alternative Synthetic Pathways

While direct acetalization is the most prominent method, alternative strategies can also be employed for the synthesis of this compound and related structures.

Transacetalization Methodologies

Transacetalization offers an alternative route where an existing acetal reacts with a diol in the presence of an acid catalyst to form a new acetal. This method can be useful when the starting aldehyde is sensitive or when a specific acetal is more readily available. For instance, chloroacetaldehyde (B151913) dimethyl acetal has been used in transacetalization reactions with 1,5-diols to form 1,3-dioxocanes. thieme-connect.de This principle can be applied to the synthesis of this compound by reacting a suitable acetal of 2-methylbenzaldehyde with ethylene glycol. The process is typically catalyzed by acids like p-toluenesulfonic acid. mdpi.com

Ring-Closing Reactions Involving Precursor Molecules

The 1,3-dioxolane ring can also be formed through intramolecular cyclization of appropriately functionalized precursor molecules. One such approach involves the reaction of epoxides with ketones, catalyzed by various agents, to yield 1,3-dioxolanes. researchgate.netresearchgate.net For example, the reaction of styrene (B11656) oxide with acetone (B3395972) in the presence of zeolite encapsulated metal complexes has been reported to produce 2,2-dimethyl-4-phenyl-1,3-dioxolane. researchgate.net Another strategy involves the stereoselective Claisen rearrangement to construct the 1,3-dioxolane ring system found in certain natural products. acs.org Furthermore, ring-opening polymerization of dioxolanones, which are derived from α-hydroxyacids, can lead to functional polyesters, and understanding these ring-opening mechanisms can provide insights into forming and breaking the dioxolane ring. rsc.org

Stereoselective Synthesis of Chiral Dioxolane Analogs

The synthesis of specific stereoisomers of this compound and its analogs is a nuanced area of organic chemistry, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. While literature directly detailing the stereoselective synthesis of this compound itself is limited, a variety of established and innovative methodologies for creating chiral 1,3-dioxolane structures can be applied. These strategies often rely on the principles of asymmetric catalysis and the use of chiral starting materials. ethz.ch

A prominent strategy for achieving enantioselectivity is through organocatalytic formal [3+2] cycloaddition reactions. This approach has been successfully employed for the synthesis of 1,3-dioxolanes using bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea. nih.govfigshare.com The reaction mechanism typically involves the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, which then undergo a cyclization cascade to yield the desired dioxolane ring with high stereocontrol. nih.gov The chirality of the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.

Another powerful technique involves a three-component assembly strategy. This method facilitates the stereoselective formation of substituted 1,3-dioxolanes from an alkene, a carboxylic acid, and a silyl (B83357) enol ether. nih.gov The reaction is mediated by a hypervalent iodine(III) reagent and proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. The subsequent stereoselective trapping of this cation by the silyl enol ether dictates the final stereochemistry of the product. nih.gov The choice of starting alkene geometry (cis or trans) can influence the diastereoselectivity of the final dioxolane product. nih.gov

Asymmetric 1,3-dipolar cycloaddition reactions, catalyzed by chiral metal complexes, also present a viable route to enantiomerically enriched 1,3-dioxolanes. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to effectively catalyze the reaction between acyclic carbonyl ylides and a range of aldehydes. organic-chemistry.org This method yields cis-1,3-dioxolanes with both high diastereoselectivity and enantioselectivity. organic-chemistry.org

Furthermore, the synthesis of chiral 1,3-diols, which are precursors to chiral dioxolanes, is a well-established field. nih.govnih.gov Asymmetric reduction of β-hydroxy ketones or asymmetric aldol (B89426) reactions can produce chiral 1,3-diols with high enantiomeric purity. nih.gov These diols can then be reacted with an appropriate aldehyde or ketone, including 2-methylbenzaldehyde, under acidic conditions to form the corresponding chiral 2-substituted-1,3-dioxolane.

Kinetic resolution, often enzyme-catalyzed, provides another avenue to obtain enantiomerically pure dioxolane derivatives. nih.gov In this approach, a racemic mixture of the chiral dioxolane is subjected to a reaction where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.

The table below summarizes key aspects of these stereoselective synthetic strategies applicable to the formation of chiral dioxolane analogs.

| Synthetic Strategy | Key Reagents/Catalysts | Reactant Types | Key Intermediate/Mechanism | Stereochemical Outcome | Reference |

| Organocatalytic Formal [3+2] Cycloaddition | Cinchona-alkaloid-thiourea organocatalyst | γ-hydroxy-α,β-unsaturated ketones, aldehydes | Hemiacetal intermediate formation | High enantioselectivity | nih.govfigshare.com |

| Three-Component Assembly | Hypervalent iodine(III) reagent, BF₃·OEt₂ | Alkene, carboxylic acid, silyl enol ether | 1,3-dioxolan-2-yl cation intermediate | High diastereoselectivity | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | Donor-acceptor oxiranes, aldehydes | Carbonyl ylide generation | High diastereo- and enantioselectivity | organic-chemistry.org |

| From Chiral 1,3-Diols | Chiral organocatalysts (e.g., proline derivatives), chiral reducing agents (e.g., oxazaborolidines) | Aldehydes, ketones | Asymmetric aldol reaction, asymmetric reduction | High enantiomeric purity of diol precursor | nih.gov |

| Enzymatic Kinetic Resolution | Lipases (e.g., CalB) | Racemic hydroxyl-functionalized dioxolanes | Enantioselective acylation | High enantiomeric excess (>99% ee) | nih.gov |

Mechanistic Investigations of 2 2 Methylphenyl 1,3 Dioxolane Formation and Reactions

Reaction Mechanism of Acetalization

The synthesis of 2-(2-methylphenyl)-1,3-dioxolane is achieved through the acetalization of 2-methylbenzaldehyde (B42018) with ethylene (B1197577) glycol. wikipedia.org This reaction is a cornerstone of protecting group chemistry, where the dioxolane moiety shields the aldehyde functionality from undesired reactions. spegroup.ruprofistend.info

Role of Acid Catalysts in Protonation and Water Removal

Acid catalysts are indispensable in the acetalization process. They facilitate the reaction by protonating the carbonyl oxygen of 2-methylbenzaldehyde, which significantly enhances the electrophilicity of the carbonyl carbon. researchgate.netrsc.org This activation makes the carbonyl group susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. rsc.org

The reaction proceeds through a hemiacetal intermediate. The acid catalyst then protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). Subsequent intramolecular cyclization, involving the remaining hydroxyl group of the ethylene glycol moiety, leads to the formation of the stable 1,3-dioxolane (B20135) ring with the elimination of a water molecule. rsc.org The continuous removal of water, often achieved using a Dean-Stark apparatus, is critical to drive the equilibrium towards the product side. organic-chemistry.org A variety of acid catalysts can be employed, including Brønsted acids like p-toluenesulfonic acid and Lewis acids. organic-chemistry.orgmdpi.com

Mechanisms of Ring-Opening Reactions

The stability of the this compound ring is not absolute; it can be cleaved under specific conditions, which is essential for the deprotection of the original aldehyde.

Acid-Mediated Cleavage Pathways

The ring-opening of this compound is most commonly achieved through acid-catalyzed hydrolysis, which is the reverse of the formation reaction. spegroup.ruprofistend.infoorganic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. This is followed by the nucleophilic attack of water on the C2 carbon. This attack leads to the opening of the ring and the formation of a hemiacetal intermediate, which then breaks down to regenerate the 2-methylbenzaldehyde and ethylene glycol. The presence of water is crucial for this hydrolysis to occur. organic-chemistry.org

Nucleophilic Attack Pathways (e.g., reaction with acyl halides)

The 1,3-dioxolane ring can also be opened through nucleophilic attack by reagents other than water. For instance, the reaction of 1,3-dioxolanes with acyl halides in the presence of an acidic catalyst can lead to ring-opening. google.com In this process, the acyl halide acts as both a reactant and a source of the acid catalyst (if it generates a strong acid in situ). The reaction likely proceeds via the formation of an oxonium ion intermediate, which is then attacked by the halide ion, leading to the cleavage of the C-O bond of the dioxolane ring and the formation of a halo-ester derivative. This type of reaction provides a pathway to functionalize the protected diol.

Kinetic and Thermodynamic Considerations in Dioxolane Transformations

The formation and cleavage of this compound are reversible processes, and their direction is controlled by both kinetic and thermodynamic factors.

Kinetic Factors: The rate of both the forward (acetalization) and reverse (hydrolysis) reactions is significantly influenced by the concentration of the acid catalyst. rsc.org Higher catalyst concentrations generally lead to faster reaction rates. Temperature also plays a crucial role; increasing the temperature typically accelerates both the formation and cleavage reactions. rsc.org For instance, studies on the acetalization of 2-methylbenzaldehyde with ethylene glycol have shown a clear dependence of the reaction rate on temperature. rsc.org

Below is a table summarizing the influence of various factors on the kinetics and thermodynamics of this compound transformations:

| Factor | Effect on Acetalization (Forward Reaction) | Effect on Hydrolysis (Reverse Reaction) |

| Acid Catalyst | Increases reaction rate by lowering the activation energy for protonation and subsequent steps. rsc.org | Increases reaction rate by facilitating the protonation of the dioxolane oxygen. |

| Temperature | Increases reaction rate. rsc.org | Increases reaction rate. |

| Water Removal | Shifts equilibrium towards product formation (Le Chatelier's Principle). organic-chemistry.org | Not applicable, as water is a reactant. |

| Excess Water | Shifts equilibrium towards reactants. | Favors the forward reaction (hydrolysis). |

Chemical Reactivity, Transformations, and Derivatization of 2 2 Methylphenyl 1,3 Dioxolane

Acid-Catalyzed Ring-Opening and Hydrolysis Reactions

The 1,3-dioxolane (B20135) ring is generally stable in neutral or basic environments but readily undergoes cleavage in the presence of acids. This lability is a key feature of its use as a protecting group in organic synthesis.

Regeneration of Carbonyl Precursors

The primary acid-catalyzed reaction of 2-(2-methylphenyl)-1,3-dioxolane is its hydrolysis back to the parent carbonyl compound, 2-methylbenzaldehyde (B42018), and ethylene (B1197577) glycol. This reaction is typically carried out in the presence of an aqueous acid catalyst, such as dilute hydrochloric acid or sulfuric acid. The mechanism involves protonation of one of the oxygen atoms in the dioxolane ring, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene glycol regenerates the aldehyde.

This deprotection strategy is a fundamental transformation in multi-step organic syntheses where the aldehyde group needs to be masked to prevent unwanted side reactions. wikipedia.org The ease of this hydrolysis allows for the selective unmasking of the carbonyl group under mild conditions.

Formation of Halogenated Ethers and Esters via Reaction with Acid Halides

The reaction of 1,3-dioxolanes with acid halides, such as acetyl chloride or benzoyl chloride, in the presence of an acid catalyst can lead to the formation of halogenated ethers and esters. google.com For this compound, this reaction would involve the cleavage of the dioxolane ring and subsequent reaction with the acid halide. The reaction can be influenced by temperature, pressure, and the presence of acidic catalysts like sulfuric acid, phosphoric acid, or Lewis acids such as boron trifluoride. google.com

The reaction with an acyl halide, for instance, can yield a 2-haloethyl ester of the corresponding carboxylic acid and the parent aldehyde, 2-methylbenzaldehyde. The specific products and their yields depend on the reaction conditions and the nature of the acid halide used.

Transformations Involving the 1,3-Dioxolane Ring System

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other transformations, including isomerization and rearrangement reactions, often promoted by Lewis or Brønsted acids.

Isomerization Reactions

Isomerization reactions in substituted 1,3-dioxolanes can occur, particularly if there are stereocenters present. For this compound itself, which is achiral, isomerization is less common unless substituents are introduced on the dioxolane ring at the 4 and/or 5 positions. google.com In such cases, acid catalysis can facilitate the equilibration between cis and trans diastereomers. The thermodynamic stability of the isomers, often with bulky substituents in equatorial positions, drives the equilibrium. thieme-connect.de

Rearrangement Pathways

Rearrangement reactions of the 1,3-dioxolane ring can be initiated by Lewis acids, leading to the formation of new heterocyclic structures. researchgate.net These rearrangements often proceed through the formation of an oxocarbenium ion intermediate. researchgate.net While specific rearrangement pathways for this compound are not extensively documented, analogous systems demonstrate the potential for intramolecular reactions, especially if other functional groups are present in the molecule that can participate in the rearrangement.

Functionalization of the Aromatic Ring and Alkyl Substituents

The presence of the aromatic ring and the methyl group in this compound provides sites for further functionalization, allowing for the synthesis of a variety of derivatives.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the phenyl ring. The directing effects of the alkyl group (ortho, para-directing) and the dioxolane-substituted methylene (B1212753) group will influence the position of substitution.

The methyl group can also be a site for functionalization. For instance, free-radical halogenation could introduce a halogen atom, which can then be displaced by various nucleophiles to introduce other functional groups.

These derivatization strategies allow for the modification of the physical and chemical properties of the molecule, leading to the synthesis of new compounds with potentially interesting applications.

Electrophilic Aromatic Substitution Reactions on the 2-Methylphenyl Group

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

The regioselectivity of electrophilic aromatic substitution on the 2-methylphenyl group of this compound is directed by the two existing substituents: the methyl group and the 1,3-dioxolane moiety attached at the benzylic position.

Methyl Group: The methyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It is an ortho, para-director, donating electron density to the ring primarily through an inductive effect.

2-(1,3-Dioxolan-2-yl) Group: This substituent, being an acetal (B89532), has oxygen atoms with lone pairs that can be donated to the aromatic ring through resonance, although this effect is not as strong as in groups like hydroxyl or alkoxy. It is also generally considered an ortho, para-directing group.

Given that both substituents direct incoming electrophiles to the ortho and para positions, the substitution pattern on the 2-methylphenyl ring will be a composite of these effects, along with steric considerations. The available positions for substitution are C3, C4, C5, and C6 relative to the benzylic carbon. The methyl group at C2 directs to positions C3 (ortho), C5 (para), and C6 (ortho). The dioxolane-containing substituent at C1 directs to C2 (ortho), C4 (para), and C6 (ortho). The combined directing effects and steric hindrance from the existing groups suggest that substitution is most likely to occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. minia.edu.eg

Halogenation: Introducing a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. minia.edu.eg

Sulfonation: Using fuming sulfuric acid to add a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introducing an alkyl or acyl group, respectively, using a Lewis acid catalyst. wikipedia.org

Side-Chain Modifications of the Methyl Group

The methyl group attached to the phenyl ring is a site for potential chemical modification, most notably through free-radical reactions at the benzylic position. The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more susceptible to abstraction.

Potential transformations include:

Free-Radical Bromination: Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), the methyl group can be halogenated to form a benzylic bromide. This reaction is highly selective for the benzylic position.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. However, care must be taken as the acidic conditions often required for workup, or the reagents themselves, could potentially cleave the acid-sensitive 1,3-dioxolane ring. Milder, more selective oxidation methods might be necessary to preserve the dioxolane structure.

Polymerization Potential of 1,3-Dioxolanes

The 1,3-dioxolane ring system is a known monomer for ring-opening polymerization, a process that can lead to the formation of polyethers.

Ring-Opening Polymerization Mechanisms of 1,3-Dioxolanes

The polymerization of 1,3-dioxolanes typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. researchgate.netrsc.org This process is initiated by cationic species, such as strong protic acids or Lewis acids. researchgate.net The polymerization can follow different mechanistic pathways, including the Active Chain End (ACE) and the Active Monomer (AM) mechanisms. researchgate.netrsc.org

However, a critical factor influencing the polymerizability of 1,3-dioxolane derivatives is the substitution pattern on the ring. It has been observed that 1,3-dioxolanes with a substituent at the C2 position are generally difficult or impossible to homopolymerize. researchgate.net This is attributed to steric hindrance at the C2 position, which impedes the propagation step of the polymerization. Therefore, this compound is not expected to be a suitable monomer for homopolymerization via cationic ring-opening polymerization.

In some cases, the ring-opening of substituted 1,3-dioxolanes can lead to side reactions, such as the elimination of formaldehyde, which can further complicate the polymerization process. rsc.orgmanchester.ac.uk

Copolymerization Studies with Other Monomers

While homopolymerization of C2-substituted 1,3-dioxolanes is challenging, they can sometimes be incorporated into polymer chains through copolymerization with other, more reactive monomers. The parent 1,3-dioxolane (DXL) has been successfully copolymerized with various monomers.

For instance, the cationic ring-opening copolymerization of 1,3-dioxolane with styrene (B11656) has been achieved using a montmorillonite (B579905) clay catalyst, resulting in a semi-crystalline copolymer. orientjchem.org Similarly, 1,3-dioxolane has been copolymerized with 1,3,5-trioxane (B122180) (TOX) to synthesize polyacetal copolymers. tandfonline.com These studies demonstrate the versatility of the 1,3-dioxolane structure in polymerization reactions.

Below is a table summarizing some reported copolymerization studies involving the parent 1,3-dioxolane monomer.

| Comonomer 1 | Comonomer 2 | Catalyst/Initiator | Resulting Copolymer | Reference |

| 1,3-Dioxolane (DXL) | Styrene (St) | Maghnite-H⁺ (montmorillonite clay) | Poly(DXL-co-Styrene) | orientjchem.org |

| 1,3,5-Trioxane (TOX) | 1,3-Dioxolane (DOX) | Phosphotungstic acid | Random acetal copolymer | tandfonline.com |

| 1,3,5-Trioxane (TOX) | 1,3-Dioxepane (DXP) | Perchloric acid hydrate | Polyacetal copolymer | acs.org |

Although direct copolymerization studies involving this compound are not widely reported, these examples suggest a potential pathway for its incorporation into polymer structures, likely as a minor component due to its lower reactivity.

Applications of 2 2 Methylphenyl 1,3 Dioxolane in Advanced Organic Synthesis

As a Masked Carbonyl Equivalent

In the realm of organic synthesis, controlling the reactivity of functional groups is paramount. Carbonyl groups, especially aldehydes, are highly reactive and susceptible to a wide range of transformations, including oxidation, reduction, and addition of nucleophiles. The 1,3-dioxolane (B20135) functional group is a widely employed "masked" or protected form of a carbonyl, rendering it inert to many reaction conditions. organic-chemistry.orgthieme-connect.de The compound 2-(2-methylphenyl)-1,3-dioxolane is a specific example of this strategy, effectively masking the reactivity of 2-methylbenzaldehyde (B42018).

Selective Protection of Aldehyde Functionalities in Multi-Step Syntheses

The formation of this compound is a standard acid-catalyzed acetalization reaction. Typically, 2-methylbenzaldehyde is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion.

This protection is highly chemoselective. Aldehydes are generally more reactive towards acetal (B89532) formation than ketones, allowing for the selective protection of an aldehyde in a molecule containing both functional groups. thieme-connect.de Once protected as the dioxolane, the original aldehyde group is stable under a variety of conditions it would otherwise react with, including exposure to:

Bases (e.g., organolithium reagents, Grignard reagents, metal hydrides). organic-chemistry.org

Nucleophiles. organic-chemistry.org

Certain oxidizing and reducing agents. thieme-connect.de

This stability is crucial in multi-step syntheses where modifications are required at other sites of a complex molecule. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance around the acetal linkage, which can enhance its stability towards certain reagents compared to its non-substituted counterpart, 2-phenyl-1,3-dioxolane (B1584986).

| Reactants | Catalyst | Conditions | Product |

| 2-Methylbenzaldehyde, Ethylene Glycol | Acid (e.g., p-toluenesulfonic acid) | Reflux in a solvent like toluene (B28343) with water removal | This compound |

Strategies for Selective Deprotection

The regeneration of the aldehyde from the this compound is as critical as its formation. The most common method for deprotection is acidic hydrolysis, which involves treating the acetal with aqueous acid. organic-chemistry.org This process effectively reverses the formation reaction.

The rate and conditions of deprotection can be fine-tuned. The stability of the 1,3-dioxolane protecting group is influenced by steric and electronic factors. While specific kinetic data for the deprotection of this compound is not extensively documented in the surveyed literature, general principles suggest that the steric bulk of the ortho-methyl group might slightly retard the rate of hydrolysis compared to the less hindered para-isomer. scielo.br

A variety of reagents have been developed for the mild and selective cleavage of acetals, which are applicable to this compound. These methods are particularly useful when other acid-sensitive groups are present in the molecule.

Table of Deprotection Reagents for Dioxolanes:

| Reagent/Catalyst | Conditions | Key Features | Reference |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Standard, robust method. | organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temp. | Chemoselective, operates at nearly neutral pH. | organic-chemistry.org |

| Iodine | Wet acetone (B3395972) or CH₂Cl₂ | Mild, neutral conditions, rapid reactions. | organic-chemistry.org |

| Er(OTf)₃ | Wet nitromethane, room temp. | Gentle Lewis acid catalyst. | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Catalytic, very fast for related compounds. | organic-chemistry.org |

As a Synthon for Complex Molecular Architectures

While the primary role of this compound is as a protecting group, its structural features could potentially allow it to be used as a building block, or synthon, for more complex molecules. However, specific examples of its application in these areas are not prominent in the reviewed scientific literature.

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. In theory, the this compound moiety could be incorporated into a larger heterocyclic framework. For instance, reactions targeting the phenyl ring, such as directed ortho-metalation (facilitated by the dioxolane oxygens) followed by reaction with an electrophile, could lead to more complex substituted aromatic systems which could then be part of a larger heterocyclic structure. However, specific, documented instances of this compound being used directly as a key synthon for building heterocyclic rings are not readily found in the surveyed literature.

Incorporation into Macrocycles or Supramolecular Assemblies

The construction of macrocycles and supramolecular structures often relies on bifunctional building blocks that can be linked together. A derivative of this compound, functionalized with a reactive group on the phenyl ring or the methyl group, could potentially serve this purpose. The dioxolane itself, being a polar, sterically defined unit, could influence the final shape and binding properties of a macrocycle. Despite these theoretical possibilities, there is a lack of specific published research detailing the incorporation of this compound into macrocyclic or supramolecular assemblies.

Role in Catalytic Processes (e.g., as a ligand precursor or reaction component)

The involvement of this compound in catalytic processes is not a widely documented area of its chemistry. In principle, the oxygen atoms of the dioxolane ring possess lone pairs of electrons and could coordinate to metal centers, suggesting a potential role as a ligand in catalysis. Modification of the phenyl ring to include other donor atoms could create a bidentate or multidentate ligand precursor.

Furthermore, in some catalytic cycles, reactants are activated through transient interactions. It is conceivable that this compound could act as a reaction component in certain catalytic transformations, for example, as a source of a protected benzaldehyde (B42025) moiety. Nevertheless, the existing body of scientific literature does not provide specific examples of this compound being utilized as a crucial ligand, ligand precursor, or reactive component in a catalytic process.

Utility in Chiral Synthesis

While the 1,3-dioxolane functional group is a cornerstone in various strategies for asymmetric synthesis, specific, detailed research findings on the direct application of This compound in chiral synthesis are not extensively documented in a review of the available scientific literature. The utility of dioxolanes in this field generally stems from two main strategies: the use of a chiral diol to form a chiral acetal or the asymmetric synthesis of the dioxolane ring itself.

Optically pure 1,2- and 1,3-diols are highly valuable as chiral building blocks and can be used to form chiral dioxolanes. nih.govnih.gov These chiral dioxolanes can then act as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can typically be removed and recovered. sigmaaldrich.com For instance, chiral auxiliaries are pivotal in the asymmetric synthesis of many enantiomerically pure compounds, including therapeutic agents and natural products. sigmaaldrich.com

Another approach involves the creation of chiral dioxolanes through stereoselective reactions. Research has shown that chiral catalysts can facilitate asymmetric reactions to produce enantiomerically enriched dioxolanes. For example, a chiral binaphthyldiimine-Ni(II) complex has been used to catalyze asymmetric 1,3-dipolar cycloaddition reactions to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org Furthermore, the asymmetric ring-opening of meso-1,3-dioxolanes, which are achiral compounds with chiral centers, presents a powerful method for the desymmetrization of meso-1,2-diols, yielding chiral products. researchgate.net

Although these general principles highlight the potential for derivatives of the 1,3-dioxolane family in asymmetric synthesis, the specific role and practical application of This compound as a chiral auxiliary or as a product of enantioselective synthesis remain a subject for future investigation. The presence of the 2-methylphenyl (o-tolyl) group could offer unique steric and electronic properties that might be exploited in asymmetric transformations, but detailed studies are required to establish its effectiveness and relevance in this specialized area of organic synthesis.

Future Directions and Emerging Research Avenues for 2 2 Methylphenyl 1,3 Dioxolane

Development of Novel and Green Synthetic Methodologies

Future research will likely prioritize the development of eco-friendly and efficient methods for synthesizing 2-(2-Methylphenyl)-1,3-dioxolane. Traditional acetalization methods often rely on harsh acid catalysts and require the removal of water, which can be energy-intensive. Emerging green alternatives focus on milder conditions, renewable feedstocks, and improved atom economy.

Key research avenues include:

Photocatalytic Synthesis : The use of photocatalysis, as demonstrated in the synthesis of other cyclic acetals, presents a promising green approach. chemicalbook.com A potential method could involve reacting 2-methylbenzaldehyde (B42018) with ethylene (B1197577) glycol under UV irradiation in the presence of a photocatalyst like iron(III) chloride and sodium nitrite. chemicalbook.com

Solvent-Free Synthesis : Developing solvent-free reaction conditions is a cornerstone of green chemistry. google.comesrapublications.com Research could explore the use of solid acid catalysts or mechanochemical methods (grindstone chemistry) to produce this compound, thereby reducing solvent waste and simplifying purification. esrapublications.com

Bio-based Precursors : Investigating the synthesis of dioxolanes from bio-derived sources is a significant trend. consensus.appnih.gov While 2-methylbenzaldehyde is typically derived from petrochemical sources, future work could explore its synthesis from renewable feedstocks, aligning the entire production chain with green chemistry principles.

Table 1: Comparison of Potential Green Synthetic Methods for this compound

| Method | Catalyst Type | Potential Advantages | Research Focus |

|---|---|---|---|

| Photocatalysis | Iron(III) Chloride / Sodium Nitrite | Utilizes light energy, mild reaction temperatures (20-50°C). chemicalbook.com | Catalyst optimization, reaction kinetics, scalability. |

| Solvent-Free | Solid Acids (e.g., p-Toluenesulfonic Acid) | Eliminates solvent waste, simplifies product isolation, high yields. google.com | Catalyst reusability, reaction efficiency under mechanochemical conditions. |

| CO2 as C1 Source | Ruthenium Complexes | Utilizes a renewable and abundant C1 source (CO2) instead of traditional aldehydes. nih.gov | Adapting the methodology from diols to the synthesis of aryl-substituted dioxolanes. |

Exploration of New Catalytic Transformations Involving Dioxolanes

The dioxolane moiety is not merely a protecting group; it is a reactive functional group that can participate in various catalytic transformations. Future research into this compound will likely uncover its utility in novel chemical reactions.

A primary area of exploration is its use in ring-opening polymerization . Cyclic acetals can be polymerized to form polyacetals, a class of engineering polymers. The presence of the 2-methylphenyl group could be leveraged to tune the properties (e.g., thermal stability, solubility, mechanical strength) of the resulting polymer.

Another avenue involves the development of catalysts for the selective transformation of the dioxolane ring. For instance, processes that can catalytically deprotect the carbonyl group under exceptionally mild or specific conditions would be of great interest. The development of catalysts like NaBArF₄, which can deprotect 2-phenyl-1,3-dioxolane (B1584986) in water at room temperature, provides a template for such investigations. wikipedia.org

Integration into Continuous Flow Chemistry Systems

Shifting from batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved consistency, and greater scalability. The synthesis of this compound is well-suited for adaptation to continuous flow systems.

A model for this approach can be found in a patented method for producing 2-methyl-1,3-dioxolane (B1212220) within a polyester (B1180765) solid-state polycondensation (SSP) process. google.com In that system, acetaldehyde (B116499) in a process gas is reacted with an ethylene glycol wash in the presence of an acid catalyst to continuously form the dioxolane. google.com A similar concept could be designed for this compound, where a stream of 2-methylbenzaldehyde is mixed with ethylene glycol and passed through a packed-bed reactor containing a solid acid catalyst. This would allow for continuous production and immediate separation of the product.

Table 2: Conceptual Continuous Flow Process for this compound Synthesis

| Stage | Description | Key Parameters |

|---|---|---|

| Feed | Separate streams of 2-methylbenzaldehyde and ethylene glycol are pumped and mixed. | Flow rates, molar ratio. |

| Reaction | The mixed stream passes through a heated column packed with a solid acid catalyst (e.g., acidic resin, zeolite). | Temperature, residence time, catalyst activity. |

| Separation | The output stream containing the product, water, and unreacted materials is sent to a separation unit (e.g., distillation). | Temperature, pressure. |

| Recycling | Unreacted starting materials are separated and recycled back to the feed stage. | Separation efficiency. |

Advanced Materials Applications (e.g., in polymer chemistry, non-biological)

The potential for this compound in advanced materials science, particularly in polymer chemistry, represents a significant research frontier. While 1,3-dioxolane (B20135) itself is a comonomer in polyacetals, the introduction of the 2-methylphenyl substituent opens up new possibilities. wikipedia.orggoogle.com

Monomer for High-Performance Polymers : As mentioned, this compound could serve as a monomer in ring-opening polymerization. The bulky and rigid 2-methylphenyl group would likely increase the glass transition temperature (Tg) and thermal stability of the resulting polyacetal, making it suitable for applications requiring high-temperature resistance.

Precursor to Functional Monomers : The compound could be a precursor to more complex functional monomers. For example, research has been conducted on cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane for creating degradable polymers through radical ring-opening polymerization. rsc.org A similar strategy could be applied to create a ketene acetal (B89532) from this compound, yielding polymers with tunable degradation profiles and specific thermal properties. rsc.org

The incorporation of the this compound unit into polymer backbones could be used to precisely control material properties such as refractive index, degradation rate, and mechanical toughness for non-biological applications.

Role in Sustainable Chemistry Initiatives and Waste Reduction

Beyond its synthesis, this compound and related structures can play a role in broader sustainable chemistry initiatives. The drive to replace hazardous conventional solvents has led to investigations into alternatives like dioxolane-based compounds. rsc.org

Future research could assess the properties of this compound as a potential green solvent. Its higher boiling point and aromatic character, compared to simpler dioxolanes, might make it suitable for specific applications in synthesis or formulation where traditional polar aprotic solvents are used.

Furthermore, the synthesis of dioxolanes can be part of a waste reduction or circular economy strategy. For example, the synthesis of 2-methyl-1,3-dioxolane has been demonstrated as a way to capture and convert acetaldehyde, a volatile byproduct in certain industrial processes like polyester manufacturing. google.com A similar paradigm could be envisioned where industrial streams containing 2-methylbenzaldehyde are valorized by converting them into the more stable and potentially useful this compound, thus turning a waste stream into a valuable chemical intermediate. This aligns with the principles of atom economy and waste prevention, which are central to sustainable chemistry. esrapublications.comthegpsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(2-Methylphenyl)-1,3-dioxolane in laboratory settings?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of 2-methylbenzaldehyde with ethylene glycol. Key steps include:

- Using a Dean-Stark trap to remove water and drive the reaction to completion.

- Optimizing reaction temperature (typically 100–120°C) and catalyst loading (e.g., p-toluenesulfonic acid at 1–5 mol%) to maximize yield .

- Industrial-scale methods, such as continuous flow reactors with automated parameter monitoring, can be adapted for lab-scale reproducibility .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

- Methodological Answer :

- <sup>1</sup>H NMR : The methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while dioxolane protons resonate as a multiplet (δ 3.8–4.3 ppm). Distinct splitting patterns distinguish it from analogs like 2-(3-Fluorophenyl)-1,3-dioxolane .

- IR Spectroscopy : Absence of carbonyl stretches (~1700 cm<sup>-1</sup>) confirms acetal formation.

- Mass Spectrometry : Molecular ion peak at m/z 178 (C10H12O2<sup>+</sup>) and fragmentation patterns (e.g., loss of ethylene glycol) provide structural confirmation .

Q. What are the key physical properties influencing solvent selection for purification?

- Methodological Answer :

- Boiling Point : ~250°C (estimated via group contribution methods).

- LogP : ~2.1 (predicted), indicating moderate hydrophobicity.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is recommended. Monitor purity by GC-MS or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do substituents on the phenyl ring modulate the compound’s reactivity in oxidation reactions?

- Methodological Answer :

- The electron-donating methyl group at the ortho position stabilizes the dioxolane ring, reducing susceptibility to acid hydrolysis compared to electron-withdrawing substituents (e.g., nitro or fluoro groups).

- Oxidation with KMnO4/H2SO4 cleaves the dioxolane to yield 2-methylbenzaldehyde, confirmed by <sup>13</sup>C NMR (δ ~190 ppm for aldehyde carbonyl) .

- Compare kinetics with analogs (e.g., 2-(4-Chlorophenyl)-1,3-dioxolane) to quantify substituent effects .

Q. What computational strategies predict feasible retrosynthetic pathways for this compound?

- Methodological Answer :

- Use AI-driven tools (e.g., Reaxys or Pistachio models) to identify precursors like 2-methylbenzaldehyde and ethylene glycol.

- DFT calculations (B3LYP/6-31G**) optimize transition states for acetal formation, highlighting steric effects from the ortho-methyl group .

- Validate synthetic routes with reaction yield databases (e.g., PubChem’s synthetic pathway data) .

Q. How does this compound behave in radical polymerization systems?

- Methodological Answer :

- The dioxolane ring undergoes cationic ring-opening polymerization with initiators like BF3·OEt2. Monitor molecular weight distribution via GPC.

- Compare with 2-(2-Thienyl)-1,3-dioxolane to assess electronic effects on polymerization rates .

- Post-polymerization modifications (e.g., hydrolysis) yield poly(ethylene glycol)-like materials with pendant methylphenyl groups .

Q. What structural analogs of this compound exhibit bioactivity, and what methodologies identify their mechanisms?

- Methodological Answer :

- Analogs like 2-(3,4-Difluorophenyl)-1,3-dioxolane show antimicrobial activity (MIC ~10 µg/mL against S. aureus). Use SAR studies to correlate lipophilicity (calculated via ClogP) with potency .

- For mechanism elucidation:

- Molecular Docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase).

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in bacterial cultures .

Methodological Considerations

Q. How to resolve contradictions in reported reaction yields for dioxolane derivatives?

- Methodological Answer :

- Systematically vary parameters (catalyst, solvent, temperature) using Design of Experiments (DoE) software.

- Replicate literature protocols (e.g., from PubChem or ECHA) and validate with in-house analytics (e.g., <sup>1</sup>H NMR yield vs. isolated yield) .

- Publish negative results to clarify discrepancies in community databases .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.